molecular formula C7H8N2O3 B12964393 3-Ethoxy-5-nitropyridine

3-Ethoxy-5-nitropyridine

Cat. No.: B12964393
M. Wt: 168.15 g/mol
InChI Key: OLKSUUUGNYOTKU-UHFFFAOYSA-N
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Description

3-Ethoxy-5-nitropyridine is an organic compound with the molecular formula C7H8N2O3 It belongs to the class of nitropyridines, which are pyridine derivatives substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5-nitropyridine typically involves the nitration of ethoxypyridine derivatives. One common method includes the reaction of 3-ethoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethoxy-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-nitropyridine depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison: 3-Ethoxy-5-nitropyridine is unique due to the presence of both an ethoxy and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other nitropyridines. For example, 3-Nitropyridine lacks the ethoxy group, which can influence its solubility and reactivity. Similarly, 5-Nitropyridine-2-sulfonic acid has a sulfonic acid group, which significantly alters its chemical properties .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-ethoxy-5-nitropyridine

InChI

InChI=1S/C7H8N2O3/c1-2-12-7-3-6(9(10)11)4-8-5-7/h3-5H,2H2,1H3

InChI Key

OLKSUUUGNYOTKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

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